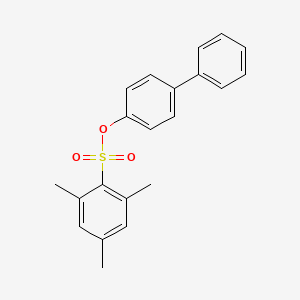

4-Biphenylyl mesitylenesulfonate

Description

Properties

CAS No. |

67811-08-9 |

|---|---|

Molecular Formula |

C21H20O3S |

Molecular Weight |

352.4 g/mol |

IUPAC Name |

(4-phenylphenyl) 2,4,6-trimethylbenzenesulfonate |

InChI |

InChI=1S/C21H20O3S/c1-15-13-16(2)21(17(3)14-15)25(22,23)24-20-11-9-19(10-12-20)18-7-5-4-6-8-18/h4-14H,1-3H3 |

InChI Key |

KVZYSRBCNAUSSK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)C3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Route 1: Base-Promoted Sulfonation

Reagents :

-

4-Biphenylol (1 equiv)

-

Mesitylenesulfonyl chloride (1.1–1.2 equiv)

-

Triethylamine (1–2 equiv)

-

DMAP (0.1–0.2 equiv)

-

Solvent: Dichloromethane or THF

Procedure :

Route 2: Solvent-Free Conditions

Reagents :

-

4-Biphenylol (1 equiv)

-

Mesitylenesulfonyl chloride (1.1 equiv)

-

K₂CO₃ (2 equiv)

-

Toluene (as solvent)

Procedure :

-

Mix reactants in toluene and reflux for 6–12 hours.

-

Cool, filter, and recrystallize from ethyl acetate/hexanes.

Example Yield : 70–90% (reported for analogous aryl sulfonates).

Precursor Synthesis: 4-Biphenylol

4-Biphenylol is a critical intermediate. Common methods include:

-

Oxidative Coupling :

-

Reduction of 4-Nitrobiphenyl :

Purification and Characterization

| Technique | Conditions | Data |

|---|---|---|

| Recrystallization | Ethyl acetate/hexanes | >99% purity (HPLC) |

| NMR | CDCl₃, 400 MHz | δ 7.15–7.05 (m, 2H), 6.84 (s, 2H) |

| LC-MS | ESI+ mode | m/z [M+H]⁺ = 358 (calculated) |

Challenges and Variations

-

Steric Hindrance : Bulky mesityl group may slow reaction kinetics; use of polar aprotic solvents (DMF) accelerates substitution.

-

Byproduct Formation : Over-sulfonation avoided by limiting sulfonyl chloride equivalents and using low temperatures.

-

Alternative Catalysts : Ionic liquids (e.g., 1-butyl-3-methylimidazole chloride) enhance reaction efficiency in biphenyl coupling.

Applications and Derivatives

4-Biphenylyl mesitylenesulfonate serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions: 4-Biphenylyl mesitylenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Oxidation and Reduction: The biphenyl moiety can undergo oxidation and reduction reactions, although these are less common for the sulfonate ester itself.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include biphenyl derivatives with various functional groups.

Oxidation Products: Oxidation can lead to the formation of biphenyl quinones or other oxidized derivatives.

Scientific Research Applications

4-Biphenylyl mesitylenesulfonate has several applications in scientific research, including:

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.

Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-biphenylyl mesitylenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate group is electron-withdrawing, making the biphenyl moiety more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce different functional groups into the biphenyl framework .

Comparison with Similar Compounds

Key Hypothetical Properties (Based on Sulfonate Esters Generally):

| Property | Typical Range for Sulfonate Esters |

|---|---|

| Molecular Weight | 300–400 g/mol |

| Solubility | Low in water, soluble in organics |

| Stability | Hydrolytically sensitive |

Comparison with Similar Compounds

The evidence focuses on 3-(4-Biphenylyl)-N-Fmoc-L-alanine, a fluorenylmethoxycarbonyl (Fmoc)-protected amino acid derivative.

Table 1: Hypothetical Comparison with Structural Analogs

Critical Limitations of Available Evidence

These findings cannot be extrapolated to this compound.

Recommendations for Further Research

To address this gap:

- Consult peer-reviewed studies on biphenylyl sulfonate derivatives.

- Access specialized databases (e.g., SciFinder, Reaxys) for physicochemical and toxicological data.

- Verify regulatory status through regional chemical inventories (e.g., TSCA, ECHA).

Q & A

Q. What are the recommended synthetic routes for 4-Biphenylyl mesitylenesulfonate, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves sulfonation of biphenyl derivatives using mesitylenesulfonyl chloride under controlled conditions. Key steps include:

- Protection of reactive groups : Use Fmoc or similar protecting agents to prevent unwanted side reactions .

- Reaction optimization : Conduct trials at varying temperatures (e.g., 0–25°C) and solvent systems (e.g., dichloromethane or THF) to maximize yield. Monitor via TLC or HPLC .

- Workup : Neutralize excess sulfonating agents with aqueous sodium bicarbonate, followed by column chromatography for purification.

Q. Table 1: Typical Reaction Conditions

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–25°C |

| Solvent | Anhydrous DCM or THF |

| Catalyst | Pyridine or DMAP |

| Reaction Time | 4–12 hours |

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer: Refer to SDS guidelines for structurally related sulfonates :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if dust formation is likely.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of aerosols.

- Storage : Keep in sealed containers at 2–8°C, away from oxidizers and ignition sources.

Q. Table 2: Hazard Classification (GHS)

| Hazard Type | Classification | Source |

|---|---|---|

| Skin Irritation | Category 2 | |

| Eye Irritation | Category 2A | |

| Respiratory Toxicity | Category 3 |

Q. How can researchers purify this compound to achieve >95% purity?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures at controlled cooling rates.

- Column Chromatography : Employ silica gel with hexane/ethyl acetate gradients (e.g., 70:30 to 50:50). Monitor fractions via HPLC .

- Analytical Validation : Confirm purity using NMR (¹H/¹³C), MS, and melting point analysis (177–181°C range for related compounds) .

Q. What analytical techniques are most reliable for characterizing this compound derivatives?

Methodological Answer:

- NMR Spectroscopy : Compare aromatic proton signals (δ 7.2–8.1 ppm) and sulfonate group integration .

- Mass Spectrometry : Use ESI-MS or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 463.52 for related compounds) .

- HPLC : Apply reverse-phase C18 columns with methanol/water mobile phases (65:35 ratio, pH 4.6 acetate buffer) for retention time consistency .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or MS) for sulfonate derivatives?

Methodological Answer:

- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping signals in NMR .

- High-Resolution MS : Use HRMS to differentiate isobaric species (e.g., sulfonate vs. sulfate byproducts).

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ORCA).

Q. What degradation pathways are observed in this compound under accelerated stability testing?

Methodological Answer:

- Hydrolytic Degradation : Expose to pH 1–13 buffers at 40°C; monitor via HPLC for sulfonic acid byproducts.

- Oxidative Stress : Test with H₂O₂ or UV light; analyze degradation products via LC-MS/MS.

- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (>200°C for related compounds) .

Q. What mechanistic insights exist for the sulfonation of biphenyl derivatives using mesitylenesulfonyl reagents?

Methodological Answer:

- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates under varying pyridine concentrations.

- Isotope Effects : Compare ³⁵S-labeled reagents to elucidate electrophilic substitution pathways.

- Computational Studies : Map energy profiles for transition states (software: Schrödinger Suite).

Q. How can researchers identify and mitigate side products in large-scale sulfonate synthesis?

Methodological Answer:

- Byproduct Profiling : Use preparative HPLC to isolate impurities; characterize via 2D NMR (COSY, HSQC).

- Process Optimization : Reduce solvent polarity to minimize dimerization; employ flow chemistry for better heat dissipation.

Q. What solvent systems minimize aggregation or solubility issues in sulfonate-based reactions?

Methodological Answer:

- Co-Solvent Blends : Use DMSO/THF (20:80) to enhance solubility.

- Surfactant Additives : Test polysorbate-80 or cyclodextrins for micellar encapsulation.

Q. How do regulatory frameworks (e.g., TSCA, REACH) impact the international distribution of this compound for collaborative research?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.